molecular formula C22H26N6O2S B15154276 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B15154276
M. Wt: 438.5 g/mol
InChI Key: YLNSLBZZQYCGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyridine ring, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with ethyl iodide.

    Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the piperazine derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H26N6O2S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N6O2S/c1-3-28-21(17-8-10-23-11-9-17)24-25-22(28)31-16-20(29)27-14-12-26(13-15-27)18-6-4-5-7-19(18)30-2/h4-11H,3,12-16H2,1-2H3

InChI Key

YLNSLBZZQYCGSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.